(+)-Melezitose

Description

Melezitose has been reported in Drosophila melanogaster, Arabidopsis thaliana, and Pogostemon cablin with data available.

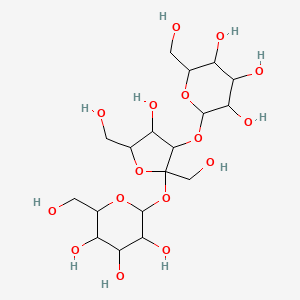

structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-5-8(23)11(26)13(28)16(30-5)32-15-10(25)7(3-21)33-18(15,4-22)34-17-14(29)12(27)9(24)6(2-20)31-17/h5-17,19-29H,1-4H2/t5-,6-,7-,8-,9-,10-,11+,12+,13-,14-,15+,16-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWIZNVHXZXRPDR-WSCXOGSTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(C(OC2(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H]([C@H](O[C@@]2(CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883458 | |

| Record name | Melezitose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Melezitose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011730 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

597-12-6 | |

| Record name | (+)-Melezitose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=597-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melezitose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .alpha.-D-Glucopyranoside, O-.alpha.-D-glucopyranosyl-(1.fwdarw.3)-.beta.-D-fructofuranosyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Melezitose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Melizitose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.997 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MELEZITOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4T25QN29L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Melezitose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011730 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

153 °C | |

| Record name | Melezitose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011730 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (+)-Melezitose

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Melezitose, a non-reducing trisaccharide, is a fascinating carbohydrate with a unique chemical architecture and emerging biological significance. Composed of two D-glucose molecules and one D-fructose molecule, its specific glycosidic linkages define its distinct stereochemistry and physicochemical properties. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and a notable biological signaling pathway influenced by this compound. Quantitative data are summarized for clarity, and representative experimental protocols for its structural characterization are detailed. Furthermore, logical diagrams are provided to visualize its structure and its impact on cellular metabolism.

Chemical Structure and Stereochemistry

This compound is a trisaccharide with the systematic IUPAC name O-α-D-glucopyranosyl-(1→3)-β-D-fructofuranosyl-α-D-glucopyranoside.[1] Its structure is comprised of three monosaccharide units: two α-D-glucopyranose rings and one β-D-fructofuranose ring.

The connectivity between these units is defined by two specific glycosidic bonds:

-

An α-(1→3)-glycosidic bond links the anomeric carbon (C1) of the first glucose unit to the C3 of the fructose (B13574) unit.

-

A β-(2→1)-glycosidic bond links the anomeric carbon (C2) of the fructose unit to the C1 of the second glucose unit.

This arrangement results in a non-reducing sugar, as the anomeric carbons of both glucose units and the fructose unit are involved in glycosidic linkages, leaving no free hemiacetal or hemiketal groups.[2][3] The stereochemistry is defined by the D-configuration of the constituent monosaccharides and the α and β configurations of the glycosidic linkages.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₂O₁₆ | [1][4] |

| Molecular Weight | 504.44 g/mol | [1] |

| Appearance | White crystalline powder | [5] |

| Melting Point | 153-155 °C | [6] |

| Solubility | Soluble in water | [6] |

| Optical Rotation | Dextrorotatory (+) | [6] |

| InChI | InChI=1S/C18H32O16/c19-1-5-8(23)11(26)13(28)16(30-5)32-15-10(25)7(3-21)33-18(15,4-22)34-17-14(29)12(27)9(24)6(2-20)31-17/h5-17,19-29H,1-4H2/t5-,6-,7-,8-,9-,10-,11+,12+,13-,14-,15+,16-,17-,18+/m1/s1 | [4][6] |

| InChIKey | QWIZNVHXZXRPDR-WSCXOGSTSA-N | [4][6] |

| SMILES | C([C@@H]1--INVALID-LINK--O[C@]2(--INVALID-LINK--CO)O)O)O)CO)O[C@H]2CO)O)O)O">C@HO)O | [4] |

Structural Elucidation: Experimental Protocols

The definitive structure of this compound has been established through a combination of spectroscopic and chemical methods. Below are representative protocols for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for the structural elucidation of carbohydrates. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments in a suitable solvent like deuterium (B1214612) oxide (D₂O) allows for the complete assignment of all proton and carbon signals, confirming the monosaccharide composition, their anomeric configurations, and the glycosidic linkage positions.

Representative Protocol for NMR Analysis of this compound:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5 mL of D₂O (99.9%). Lyophilize the sample and redissolve in D₂O to minimize the residual HDO signal. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Acquire NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum at 298 K.

-

Typical parameters: 32 scans, a spectral width of 10 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.

-

Suppress the residual HDO signal using a presaturation pulse sequence.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 2048 scans, a spectral width of 200 ppm, and a relaxation delay of 2 seconds.

-

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): To establish proton-proton correlations within each monosaccharide ring.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which are crucial for determining the glycosidic linkages and the sequence of the monosaccharides.

-

-

Data Analysis:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Assign the anomeric proton and carbon signals based on their characteristic chemical shifts.

-

Use COSY and HSQC data to trace the spin systems of each monosaccharide residue.

-

Utilize HMBC correlations between the anomeric proton of one residue and a carbon of the adjacent residue to confirm the glycosidic linkage positions. For example, a correlation between the anomeric proton of a glucose unit and C3 of the fructose unit confirms the (1→3) linkage.

-

X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its crystalline state. This technique would allow for the precise determination of bond lengths, bond angles, and the conformation of the pyranose and furanose rings, as well as the torsion angles of the glycosidic linkages.

Representative Protocol for X-ray Crystallography of this compound:

-

Crystallization:

-

Dissolve high-purity this compound in a minimal amount of hot water to create a saturated solution.

-

Allow the solution to cool slowly at room temperature. The formation of single crystals can be promoted by techniques such as slow evaporation or vapor diffusion against a non-solvent like ethanol.

-

-

Data Collection:

-

Select a single crystal of suitable size and quality.

-

Mount the crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

-

Build the molecular model into the electron density map.

-

Refine the atomic coordinates and thermal parameters against the experimental data to achieve the final, high-resolution crystal structure.

-

Biological Signaling and Experimental Workflow

Recent research has unveiled a significant biological role for this compound in cellular metabolism, specifically its interaction with the glycolytic pathway.

Inhibition of Phosphoglycerate Kinase 1 (PGK1)

This compound has been identified as an inhibitor of phosphoglycerate kinase 1 (PGK1), a key enzyme in the glycolytic pathway.[7] PGK1 catalyzes the reversible transfer of a phosphate (B84403) group from 1,3-bisphosphoglycerate (1,3-BPG) to ADP, producing 3-phosphoglycerate (B1209933) (3-PG) and ATP. By inhibiting PGK1, melezitose can modulate the rate of glycolysis and ATP production. This inhibitory action has been shown to have anti-inflammatory effects and may be beneficial in conditions such as Crohn's disease.[7]

Experimental Workflow for Assessing PGK1 Inhibition:

A common method to assess enzyme inhibition is to measure the enzyme's activity in the presence and absence of the potential inhibitor.

-

Recombinant PGK1 Expression and Purification: The human PGK1 gene is cloned into an expression vector and transformed into a suitable host, such as E. coli. The recombinant protein is then overexpressed and purified using affinity chromatography.

-

Enzyme Activity Assay: The activity of PGK1 can be measured using a coupled enzyme assay. In the reverse reaction, the consumption of NADH can be monitored spectrophotometrically at 340 nm.

-

The reaction mixture contains buffer, MgCl₂, ATP, 3-PG, NADH, glyceraldehyde-3-phosphate dehydrogenase (GAPDH), and purified PGK1.

-

The reaction is initiated by the addition of PGK1.

-

The rate of NADH oxidation is proportional to the PGK1 activity.

-

-

Inhibition Studies:

-

The assay is performed with varying concentrations of this compound.

-

The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Diagrams

Caption: Chemical structure of this compound.

Caption: Inhibition of PGK1 by this compound.

Conclusion

This compound possesses a well-defined chemical structure and stereochemistry that underpins its unique properties and biological activities. As a non-reducing trisaccharide, its structural elucidation relies on advanced analytical techniques such as NMR spectroscopy and X-ray crystallography. The recent discovery of its inhibitory effect on the key glycolytic enzyme PGK1 opens new avenues for research into its potential therapeutic applications, particularly in inflammatory diseases. This guide provides a foundational understanding for scientists and researchers interested in further exploring the chemistry and biology of this intriguing carbohydrate.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. hohpublica.uni-hohenheim.de [hohpublica.uni-hohenheim.de]

- 4. X-ray crystallography reveals molecular recognition mechanism for sugar binding in a melibiose transporter MelB - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sucrose: An Assignment of the 13C N.M.R. Parameters by Selective Decoupling | Semantic Scholar [semanticscholar.org]

- 6. Mass Spectrometry Characterization of Honeydew Honey: A Critical Review [mdpi.com]

- 7. The trisaccharide melezitose impacts honey bees and their intestinal microbiota: Full Paper PDF & Summary | Bohrium [bohrium.com]

The Melezitose Biosynthesis Pathway in Sap-Feeding Insects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sap-feeding insects, particularly aphids, have evolved a fascinating and crucial metabolic adaptation to cope with their sugar-rich diet: the biosynthesis of the trisaccharide melezitose. This process is central to their ability to manage the high osmotic pressure of phloem sap. This technical guide provides an in-depth exploration of the melezitose biosynthesis pathway, detailing the key enzymatic reactions, substrates, and products. It includes a compilation of quantitative data on honeydew composition, outlines relevant experimental protocols, and presents visual diagrams of the core biochemical pathway and associated experimental workflows. This document is intended to serve as a comprehensive resource for researchers in entomology, biochemistry, and those involved in the development of novel pest control strategies targeting insect metabolism.

Introduction

Sap-feeding insects of the order Hemiptera, such as aphids and scale insects, subsist on a diet of plant phloem sap. While rich in sugars, primarily sucrose (B13894), this diet presents a significant physiological challenge due to its extremely high osmotic pressure, which can be two to five times greater than that of the insect's hemolymph. To counteract this osmotic stress and prevent dehydration, these insects have evolved a sophisticated biochemical mechanism to convert ingested sucrose into larger oligosaccharides, most notably the non-reducing trisaccharide melezitose. This conversion effectively reduces the molar concentration of sugars in the gut, thereby lowering the osmotic potential of the gut contents. The excess sugars, including melezitose, are then excreted as honeydew. The production of melezitose is not only a critical aspect of the insect's physiology but also has ecological implications, as honeydew serves as a food source for other organisms, such as ants, and can impact honey production by bees.[1][2][3]

The Core Biosynthesis Pathway of Melezitose

The biosynthesis of melezitose in the gut of sap-feeding insects is a transglucosylation reaction catalyzed by a specific type of α-glucosidase, often referred to as a sucrase-transglucosidase.[4] The primary substrate for this reaction is sucrose, which is abundant in the ingested phloem sap.

The key enzymatic step involves the transfer of a glucose moiety from a donor sucrose molecule to an acceptor molecule. In the case of melezitose synthesis, the acceptor is another sucrose molecule. The reaction can be summarized as follows:

2 Sucrose → Melezitose + Fructose (B13574)

This reaction is catalyzed by the transglucosidase activity of the gut sucrase. The same enzyme also exhibits hydrolytic activity, breaking down sucrose into its constituent monosaccharides, glucose and fructose, which can be absorbed and utilized by the insect for energy.[2] The balance between the hydrolytic and transglucosylation activities is influenced by the concentration of sucrose in the gut. At high sucrose concentrations, the transglucosylation activity is favored, leading to the production of melezitose and other oligosaccharides like erlose.[5]

Quantitative Data

Sugar Composition of Honeydew in Different Aphid Species

The composition of honeydew varies between different species of sap-feeding insects, reflecting differences in their metabolism and host plants. The following table summarizes the quantitative analysis of major sugars found in the honeydew of several aphid species.

| Aphid Species | Host Plant | Melezitose (%) | Sucrose (%) | Fructose (%) | Glucose (%) | Erlose (%) | Other Sugars (%) | Reference |

| Cinara pectinatae | Abies alba | 25.4 ± 3.1 | 10.2 ± 1.5 | 15.8 ± 1.2 | 20.5 ± 1.8 | 18.1 ± 2.0 | 10.0 | [2] |

| Cinara piceae | Picea abies | 45.2 ± 4.5 | 5.8 ± 0.9 | 10.1 ± 1.1 | 12.3 ± 1.4 | 20.6 ± 2.3 | 6.0 | [2] |

| Aphis fabae | Vicia faba | 40-50 | <5 | ~10 | ~10 | <5 | ~20 (Trehalose) | [3] |

| Aphis fabae | Evonymus europaeus | ~20 | <5 | ~20 | ~20 | <5 | ~30 (Trehalose) | [3] |

Enzyme Kinetics

| Enzyme | Insect Species | Substrate | Km (mM) | Vmax (µmol/min/mg protein) | Optimal pH | Optimal Temperature (°C) | Reference |

| Trehalase | Acyrthosiphon pisum | Trehalose | 71 | 126 | 5.0 | 45 | [6] |

| α-Glucosidase (Hypothetical) | Insect Gut | Sucrose | 2.8 | 25.8 | 6.5 | 37 | [7] |

| α-Glucosidase (Hypothetical) | Insect Gut | Erlose | 5.2 | 12.5 | 6.0 | 37 | [7] |

Experimental Protocols

Preparation of Insect Gut Enzyme Extract

This protocol is adapted from methodologies used for studying insect digestive enzymes.[7]

Materials:

-

Live sap-feeding insects (e.g., aphids)

-

Ice-cold 0.1 M phosphate (B84403) buffer (pH 7.0)

-

Stereomicroscope

-

Fine-tipped forceps

-

Pre-chilled microcentrifuge tubes

-

Motorized pestle or sonicator

-

Refrigerated centrifuge

-

Bradford assay reagents for protein quantification

Procedure:

-

Anesthetize insects by chilling on ice.

-

Under a stereomicroscope, dissect out the midguts in a drop of ice-cold phosphate buffer.

-

Pool the midguts from a sufficient number of individuals (e.g., 20-50 aphids) in a pre-chilled microcentrifuge tube containing 1 mL of phosphate buffer.

-

Homogenize the tissue using a motorized pestle or by sonication on ice.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Carefully collect the supernatant, which contains the crude enzyme extract.

-

Determine the protein concentration of the extract using the Bradford assay.

-

The extract can be used immediately for enzyme assays or stored at -80°C for future use.

α-Glucosidase (Transglucosidase) Activity Assay

This assay is designed to measure the synthesis of melezitose from sucrose.

Materials:

-

Crude gut enzyme extract

-

0.1 M Phosphate buffer (pH 6.5)

-

High concentration sucrose solution (e.g., 1 M)

-

Water bath or incubator set to 37°C

-

Heating block or boiling water bath

-

HPLC system with a suitable column for sugar analysis (e.g., amino- or carbohydrate-specific column)

-

Melezitose and fructose standards

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes containing:

-

50 µL of 1 M sucrose solution

-

40 µL of 0.1 M phosphate buffer (pH 6.5)

-

10 µL of crude gut enzyme extract

-

-

Incubate the reaction mixtures at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Stop the reaction at each time point by heating the mixture at 100°C for 5 minutes to denature the enzyme.

-

Centrifuge the tubes to pellet any denatured protein.

-

Analyze the supernatant for the presence and quantity of melezitose and fructose using HPLC.

-

Quantify the products by comparing their peak areas to those of the melezitose and fructose standards.

-

Enzyme activity can be expressed as the rate of melezitose formation per unit time per milligram of protein.

Quantitative Analysis of Honeydew Sugars by HPLC

This protocol outlines a general method for the analysis of sugars in honeydew.[2][3]

Materials:

-

Honeydew samples

-

Ultrapure water

-

Syringe filters (0.22 µm)

-

HPLC system equipped with a refractive index (RI) or pulsed amperometric detector (PAD)

-

Carbohydrate analysis column (e.g., Aminex HPX-87C)

-

Sugar standards (sucrose, glucose, fructose, melezitose, erlose, etc.)

Procedure:

-

Collect honeydew droplets and dissolve a known weight or volume in a defined volume of ultrapure water.

-

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

-

Inject the filtered sample into the HPLC system.

-

Separate the sugars isocratically using an appropriate mobile phase (e.g., ultrapure water for an Aminex column) at a constant flow rate and column temperature.

-

Detect the eluted sugars using an RI or PAD detector.

-

Identify and quantify the sugars in the sample by comparing their retention times and peak areas to those of the sugar standards.

The Role of Other Glycosyltransferases

While the α-glucosidase/transglucosidase is the primary enzyme identified in melezitose biosynthesis, other glycosyltransferases, such as UDP-glycosyltransferases (UGTs), are known to be involved in a wide range of metabolic processes in insects. In insects, UGTs primarily function in the detoxification of xenobiotics and endogenous metabolites by conjugating them with sugars, thereby increasing their water solubility and facilitating their excretion.[1] While there is no direct evidence to date implicating UGTs in the primary biosynthesis of melezitose from sucrose in the gut, their potential involvement in modifying other dietary or metabolic sugars cannot be entirely ruled out and represents an area for future research.

Implications for Drug Development

The biosynthesis of melezitose is a critical physiological process for the survival of many pestiferous sap-feeding insects. Therefore, the α-glucosidase/transglucosidase enzyme represents a promising target for the development of novel, specific insecticides. Inhibitors of this enzyme could disrupt the insect's ability to osmoregulate, leading to physiological stress, reduced feeding, and ultimately, mortality. The development of such inhibitors would require a detailed understanding of the enzyme's structure and kinetic properties. The experimental protocols outlined in this guide provide a framework for the characterization of this enzyme and the screening of potential inhibitory compounds.

Conclusion

The biosynthesis of melezitose in sap-feeding insects is a key adaptation to a sugar-rich diet, enabling them to overcome the challenge of high osmotic pressure in their food source. This process is primarily mediated by a gut-associated α-glucosidase with transglucosylation activity. This technical guide has provided a comprehensive overview of this pathway, including quantitative data on its products, detailed experimental protocols for its study, and visual representations of the core processes. A deeper understanding of this metabolic pathway, particularly the detailed characterization of the enzymes involved, holds significant potential for the development of targeted and effective pest management strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular characterisation of a candidate gut sucrase in the pea aphid, Acyrthosiphon pisum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Kinetics and model development for enzymatic synthesis of fructo-oligosaccharides using fructosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ORBi: Detailed Reference [orbi.uliege.be]

- 6. orbi.uliege.be [orbi.uliege.be]

- 7. researchgate.net [researchgate.net]

Physical and chemical properties of D-(+)-Melezitose

An In-depth Technical Guide to the Physical and Chemical Properties of D-(+)-Melezitose

Introduction

D-(+)-Melezitose is a non-reducing trisaccharide naturally occurring in the honeydew excreted by plant-sap-consuming insects such as aphids.[1][2][3][4] It is also found in the manna of various trees, including the Douglas fir and jack pine.[5] Structurally, it is composed of two glucose molecules and one fructose (B13574) molecule, specifically O-α-D-Glucopyranosyl-(1→3)-β-D-fructofuranosyl-α-D-glucopyranoside.[5][6] This compound is of significant interest to researchers and drug development professionals due to its unique properties and applications. It serves as a carbon source for specific microorganisms, an excipient to stabilize pharmaceuticals, a cryoprotectant, and has potential prebiotic properties.[7][8][9]

Physical Properties

D-(+)-Melezitose is typically a white, crystalline solid or powder.[6][7] It exists in anhydrous, monohydrate, and dihydrate forms.[2][10] The dihydrate crystals effloresce in the air, and the anhydrous form can be obtained by drying at 110°C in a vacuum.[2][10]

Table 1: Summary of Physical Properties of D-(+)-Melezitose

| Property | Value | Notes |

| Molecular Formula | C₁₈H₃₂O₁₆ (Anhydrous)[5][10][11] C₁₈H₃₂O₁₆ · H₂O (Monohydrate)[6][7][12][13] | |

| Molecular Weight | 504.44 g/mol (Anhydrous)[5][10][11] 522.45 g/mol (Monohydrate)[6][7][12][13] | |

| Appearance | White solid / powder[6][7] | |

| Melting Point | 153-160 °C (decomposes)[6][7][10][11][12][14] | Reported values vary slightly depending on the source and hydration state. |

| Solubility | Soluble in water[10][15] Sparingly soluble in ethanol[6][10][15] | Water solubility is reported as 50 mg/mL.[12][14][16] |

| Optical Rotation | [α]²⁰/D +88° ± 2° (c=4% in H₂O)[6][7][12] | A key characteristic for identifying the D-(+)-isomer. |

| CAS Number | 597-12-6 (Anhydrous)[10][11] 10030-67-8 (Monohydrate)[6][7][12][13] |

Chemical Properties

D-(+)-Melezitose is a non-reducing sugar, meaning it does not reduce Fehling's solution.[5] Its stability and specific hydrolysis patterns are key to its chemical identity and applications.

Table 2: Summary of Chemical Properties of D-(+)-Melezitose

| Property | Description |

| IUPAC Name | O-α-D-Glucopyranosyl-(1→3)-β-D-fructofuranosyl-α-D-glucopyranoside[5][6] |

| Structure | A trisaccharide composed of a central fructose unit linked to two glucose units. |

| Hydrolysis | Partial acid hydrolysis yields glucose and turanose (B8075302) (an isomer of sucrose).[1][5] It is a known substrate for α-glucosidase.[17] |

| Stability | Stable for at least 2 years when stored at +4°C, protected from light and moisture.[6][18] Stock solutions are reported to be stable for up to 3 months at -20°C.[17][19][20] |

| Purity | Commercially available with purity ≥99% (HPLC).[6][7] |

Experimental Protocols

Determination of Solubility in Water

This protocol outlines a general method for determining the solubility of D-(+)-Melezitose in water at a specific temperature.

Materials:

-

D-(+)-Melezitose powder

-

Distilled or deionized water

-

Beaker or flask

-

Magnetic stirrer and stir bar

-

Analytical balance

-

Graduated cylinder

-

Thermometer

Procedure:

-

Measure Solvent: Using a graduated cylinder, measure a precise volume of distilled water (e.g., 100 mL) into a beaker.[21]

-

Equilibrate Temperature: Place the beaker in a temperature-controlled environment (e.g., a water bath) and allow the solvent to reach the desired temperature (e.g., 20°C).[21]

-

Incremental Addition of Solute: Weigh a small, known amount of D-(+)-Melezitose and add it to the water while stirring continuously.[21][22]

-

Observe Dissolution: Allow the solute to dissolve completely before adding the next increment.

-

Reach Saturation: Continue adding small, weighed portions of the sugar until a point is reached where the solid particles no longer dissolve, and a saturated solution is formed.[21][22]

-

Calculate Solubility: The total mass of D-(+)-Melezitose dissolved in the known volume of water represents its solubility at that temperature. Express the result in g/100 mL or mg/mL.

Measurement of Specific Optical Rotation

This protocol describes the use of a polarimeter to measure the specific rotation of D-(+)-Melezitose, a fundamental property for chiral molecules.

Materials:

-

D-(+)-Melezitose powder

-

Distilled or deionized water

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

-

Polarimeter and sample cell (typically 1 dm length)

Procedure:

-

Prepare Solution: Accurately weigh a specific amount of D-(+)-Melezitose (e.g., 0.4 g) and transfer it to a 10 mL volumetric flask.[6] Dissolve the sugar in distilled water and fill the flask to the mark to create a solution of known concentration (c), for example, 4 g/100 mL or 0.04 g/mL.

-

Calibrate Polarimeter: Calibrate the polarimeter using a blank sample (the solvent, in this case, distilled water) to set the zero point.[23]

-

Fill Sample Cell: Rinse and fill the polarimeter cell with the prepared D-(+)-Melezitose solution, ensuring no air bubbles are present in the light path.[23]

-

Measure Observed Rotation: Place the sample cell in the polarimeter and measure the observed angle of rotation (α).[23][24]

-

Calculate Specific Rotation: Use Biot's law to calculate the specific rotation ([α]): [α] = α / (l × c) Where:

Visualizations: Pathways and Workflows

The following diagrams illustrate key chemical and experimental processes related to D-(+)-Melezitose.

Caption: Acid hydrolysis pathway of D-(+)-Melezitose.

Caption: Experimental workflow for determining solubility.

References

- 1. CAS 597-12-6: (+)-Melezitose | CymitQuimica [cymitquimica.com]

- 2. D-(+)-MELEZITOSE | 597-12-6 [chemicalbook.com]

- 3. Human Metabolome Database: Showing metabocard for Melezitose (HMDB0011730) [hmdb.ca]

- 4. selleckchem.com [selleckchem.com]

- 5. Melezitose [drugfuture.com]

- 6. D-(+)-Melezitose monohydrate - CAS-Number 10030-67-8 - Order from Chemodex [chemodex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

- 9. The forgotten sugar: A review on multifarious applications of melezitose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. D-(+)-MELEZITOSE CAS#: 597-12-6 [m.chemicalbook.com]

- 11. This compound | C18H32O16 | CID 92817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Melezitose monohydrate | C18H34O17 | CID 16217716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. D-(+)-松三糖 水合物 ≥97% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 15. D-(+)-Melezitose monohydrate | CAS 10030-67-8 | Chemodex | Biomol.com [biomol.com]

- 16. D-(+)-松三糖 一水合物 suitable for microbiology, ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]

- 17. D -(+)-Melezitose A substrate for a-glucosidase. 10030-67-8 [sigmaaldrich.com]

- 18. D-(+)-Melezitose monohydrate - CAS-Number 10030-67-8 - Order from Chemodex [chemodex.com]

- 19. merckmillipore.com [merckmillipore.com]

- 20. merckmillipore.com [merckmillipore.com]

- 21. solubilityofthings.com [solubilityofthings.com]

- 22. Sugar Solubility - Evelyn J. Boettcher [evelynboettcher.com]

- 23. cdn.pasco.com [cdn.pasco.com]

- 24. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

The Pivotal Role of (+)-Melezitose in Hemipteran Osmoregulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phloem-feeding insects of the order Hemiptera, particularly aphids, face the significant physiological challenge of processing a diet exceptionally rich in sugars, primarily sucrose (B13894). This high sugar intake creates immense osmotic pressure that could be detrimental to the insect's internal systems. To counteract this, these insects have evolved a sophisticated osmoregulatory system in which the synthesis of the non-reducing trisaccharide, (+)-melezitose, plays a central role. This technical guide provides an in-depth exploration of the function of melezitose in aphid and hemipteran osmoregulation, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows. This information is intended to serve as a comprehensive resource for researchers in entomology, physiology, and those involved in the development of novel pest control strategies.

Introduction

Aphids and other phloem-sap-feeding Hemiptera ingest large volumes of phloem sap to acquire sufficient essential amino acids, which are present in low concentrations. This feeding strategy results in the ingestion of a massive surplus of sucrose, leading to a high osmotic potential in the gut. To prevent water loss from their hemolymph into the gut lumen via osmosis, these insects employ a key enzymatic strategy: the conversion of ingested sucrose into larger oligosaccharides, most notably the trisaccharide this compound. This process effectively reduces the molar concentration of solutes in the gut, thereby lowering the osmotic pressure of the excreted honeydew to a level that is iso-osmotic with the hemolymph.[1][2] The synthesis of melezitose is also influenced by environmental factors such as temperature and humidity, with higher temperatures and lower humidity levels generally leading to increased melezitose production.[3][4]

Quantitative Data on Osmoregulation

The following tables summarize key quantitative data from various studies, illustrating the relationship between diet, hemolymph osmolality, and honeydew composition in aphids.

Table 1: Osmotic Pressure in Pea Aphids (Acyrthosiphon pisum) Under Different Conditions

| Condition | Hemolymph Osmotic Pressure (MPa) | Honeydew Osmotic Pressure (MPa) | Reference |

| Untreated (with symbiotic bacteria) | 0.91 - 0.95 | Iso-osmotic with hemolymph | [1][2][5] |

| Antibiotic-treated (symbionts removed) | 1.01 - 1.05 | Iso-osmotic with hemolymph | [1][2][5] |

| Reared on artificial diet (0.15-1.0 M sucrose) | Regulated to approx. 1.0 | Not specified | [1][5] |

| Antibiotic-treated on artificial diet (0.15-1.0 M sucrose) | Regulated to approx. 1.3 | Not specified | [1][5] |

Table 2: Honeydew Sugar Composition in Relation to Dietary Sucrose in Pea Aphids (Acyrthosiphon pisum)

| Dietary Sucrose Concentration | Predominant Sugars in Honeydew (Untreated Aphids) | Predominant Sugars in Honeydew (Antibiotic-treated Aphids) | Reference |

| Low | Monosaccharides (glucose and fructose) | Monosaccharides | [1][5] |

| High | Oligosaccharides | Oligosaccharides (up to 16 hexose (B10828440) units) | [1][5] |

| 0.3 mol l-1 | Onset of oligosaccharide detection | Oligosaccharides present | [5] |

| 0.2 mol l-1 | Monosaccharides dominant | Onset of oligosaccharide detection | [5] |

Table 3: Melezitose Proportion in Honeydew of Different Hemipteran Species

| Hemipteran Species | Host Plant | Proportion of Trisaccharides (Melezitose, Raffinose) in Honeydew | Reference |

| Metopeurum fuscoviride | Tanacetum vulgare | 20% - 35% | [6] |

| Brachycaudus cardui | Tanacetum vulgare | 20% - 35% | [6] |

| Aphis fabae | Tanacetum vulgare | No trisaccharides found | [6] |

| Macrosiphoniella tanacetaria | Tanacetum vulgare | No trisaccharides found | [6] |

| Cinara piceae | Picea abies | Highest proportions observed | [3][7] |

| Cinara pilicornis | Picea abies | High proportions observed | [3][7] |

| Physokermes spp. (scale insects) | Picea abies | Significantly less melezitose than Cinara spp. on the same host | [3][7] |

| Cinara spp. | Abies alba | Significantly less melezitose than Cinara spp. on Picea abies | [3][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of melezitose and osmoregulation in Hemiptera.

Rearing Aphids on an Artificial Diet

This protocol is adapted from established methods for rearing Myzus persicae.[1]

Materials:

-

Sucrose (analytical grade)

-

A comprehensive mix of amino acids, vitamins, and minerals (as per established recipes)

-

Ultrapure water

-

Parafilm M®

-

Cylindrical rearing chambers

-

Magnetic stirrer and beaker

-

Sterile filtration apparatus (0.22 µm filter)

Procedure:

-

Diet Preparation: Dissolve 150 g of sucrose in 1 liter of ultrapure water. Sequentially add the pre-weighed amino acids, vitamins, and minerals, ensuring each component is fully dissolved before adding the next. The diet solution should be prepared under sterile conditions to prevent microbial contamination.

-

Sterilization: Sterilize the final diet solution by passing it through a 0.22 µm filter.

-

Sachet Preparation: Stretch a piece of Parafilm M® over the opening of a cylindrical rearing chamber to create a taut, penetrable membrane.

-

Diet Loading: Pipette a specific volume of the sterile artificial diet onto the center of the Parafilm membrane. Place a second piece of Parafilm M® over the diet droplet and seal the edges to the first layer, creating a liquid-filled sachet.

-

Aphid Introduction: Carefully transfer aphids to the surface of the sachet. The aphids will pierce the Parafilm to feed on the diet.

-

Incubation: Maintain the aphid cultures in a controlled environment chamber at 18-20°C with a 16:8 hour light:dark photoperiod.

-

Diet Replacement: Change the diet sachets every 2-3 days to ensure a fresh food source and prevent contamination.

Honeydew Collection and Sugar Analysis via HPAEC-PAD

This protocol is based on methods described for the analysis of honeydew from various hemipteran species.[8][9]

Materials:

-

Micropipettes or microcapillaries

-

Eppendorf tubes

-

Ultrapure water

-

Syringe filters (0.2 µm)

-

High-Performance Anion-Exchange Chromatography (HPAEC) system equipped with a Pulsed Amperometric Detector (PAD)

-

CarboPac™ series analytical column (e.g., PA1, PA10, or PA20)

-

Sodium hydroxide (B78521) (NaOH) and sodium acetate (B1210297) (NaOAc) solutions for the mobile phase

-

Sugar standards (glucose, fructose, sucrose, melezitose, etc.)

Procedure:

-

Honeydew Collection: Place a clean, inert surface (e.g., aluminum foil or glass slide) beneath feeding aphids. Collect the excreted honeydew droplets using a micropipette or microcapillary. For quantitative analysis, collect a known volume or number of droplets.

-

Sample Preparation: Dilute the collected honeydew in a known volume of ultrapure water. For HPAEC-PAD analysis, a high dilution factor (e.g., 1:1000) is often necessary.

-

Filtration: Filter the diluted honeydew sample through a 0.2 µm syringe filter to remove any particulate matter.

-

Chromatographic Analysis:

-

System Setup: Equilibrate the HPAEC-PAD system with the initial mobile phase conditions. A typical mobile phase consists of a gradient of sodium hydroxide and sodium acetate.

-

Injection: Inject a fixed volume of the filtered sample onto the analytical column.

-

Separation: Elute the sugars using a programmed gradient of the mobile phase. The gradient is designed to separate a wide range of mono-, di-, and oligosaccharides.

-

Detection: Detect the eluted sugars using the PAD. The PAD provides sensitive and selective detection of carbohydrates without the need for derivatization.

-

-

Quantification: Prepare a series of external standards of known concentrations for each sugar of interest. Run the standards under the same chromatographic conditions as the samples. Construct a calibration curve for each sugar by plotting peak area against concentration. Determine the concentration of each sugar in the honeydew samples by interpolating their peak areas on the respective calibration curves.

Hemolymph Osmotic Pressure Measurement

This protocol is based on the cryoscopic (freezing-point depression) method.[10]

Materials:

-

Nanoliter osmometer

-

Microcapillary tubes

-

Mineral oil

-

Fine-tipped forceps

-

Dissecting microscope

Procedure:

-

Aphid Immobilization: Carefully immobilize an aphid, for example, by chilling it on a cold plate.

-

Hemolymph Collection: Under a dissecting microscope, carefully sever an antenna or a leg of the aphid. A droplet of hemolymph will exude from the wound. Immediately collect the hemolymph droplet into a microcapillary tube under a layer of mineral oil to prevent evaporation.

-

Osmotic Pressure Measurement:

-

Transfer the hemolymph sample from the microcapillary tube to the sample holder of the nanoliter osmometer.

-

Initiate the measurement cycle of the osmometer. The instrument will supercool the sample and then induce freezing. The freezing point depression is measured and converted to an osmotic pressure value (typically in mOsmol/kg or MPa).

-

-

Calibration: Calibrate the osmometer regularly using standard solutions of known osmolality.

Signaling Pathways and Experimental Workflows

The synthesis of melezitose from sucrose is a critical step in aphid osmoregulation. This process is catalyzed by a sucrase-transglucosidase enzyme located in the gut.[11]

Melezitose Synthesis Pathway

The following diagram illustrates the enzymatic conversion of sucrose into melezitose, which reduces the osmotic pressure in the aphid gut.

Caption: Enzymatic synthesis of this compound in the aphid gut.

Experimental Workflow for Osmoregulation Study

The diagram below outlines a typical experimental workflow for investigating the osmoregulatory response of aphids to different diets.

Caption: Workflow for studying aphid osmoregulation.

Implications for Drug and Pesticide Development

A thorough understanding of the melezitose-based osmoregulatory system in Hemiptera opens up new avenues for the development of targeted and effective pest control strategies. The sucrase-transglucosidase enzyme is a particularly attractive target. Inhibiting this enzyme would disrupt the aphid's ability to manage the high osmotic pressure of its diet, leading to physiological stress, reduced feeding, and ultimately, mortality. The specificity of this enzyme to phloem-feeding insects could also offer a more environmentally friendly approach to pest control, with minimal off-target effects on beneficial insects.

Conclusion

The synthesis of this compound is a cornerstone of the osmoregulatory strategy in many aphids and other hemipterans. By converting dietary sucrose into a larger, less osmotically active oligosaccharide, these insects can thrive on a diet that would otherwise be physiologically untenable. The quantitative data and experimental protocols presented in this guide provide a foundation for further research into this fascinating adaptation. Future investigations into the molecular genetics and regulation of the enzymes involved in melezitose synthesis will undoubtedly pave the way for innovative and sustainable pest management solutions.

References

- 1. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 2. tandfonline.com [tandfonline.com]

- 3. Mass Spectrometry Characterization of Honeydew Honey: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ars.usda.gov [ars.usda.gov]

- 5. journals.biologists.com [journals.biologists.com]

- 6. Molecular characterisation of a candidate gut sucrase in the pea aphid, Acyrthosiphon pisum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of artificial diets for rearing Aphis glycines (Hemiptera: Aphididae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. ableweb.org [ableweb.org]

- 11. researchgate.net [researchgate.net]

Molecular formula and weight of (+)-Melezitose (C18H32O16)

An In-Depth Technical Guide to (+)-Melezitose (C₁₈H₃₂O₁₆) for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the trisaccharide this compound, focusing on its molecular characteristics, biological activities, and potential therapeutic applications. The information is tailored for researchers, scientists, and professionals involved in drug development, with a focus on its anti-inflammatory properties and mechanism of action.

Molecular Formula and Weight

This compound is a non-reducing trisaccharide with the molecular formula C₁₈H₃₂O₁₆.[1][2] Its molecular weight is approximately 504.44 g/mol .[1][2]

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₂O₁₆ | [1][2] |

| Molecular Weight | 504.44 g/mol | [1][2] |

| Appearance | White solid | [1] |

| Melting Point | 153-160 °C (decomposes) | [1][3] |

| Solubility | Soluble in water | [1][3] |

| Optical Rotation | [α]20/D +88° (c=4 in H₂O) | [3] |

| CAS Number | 597-12-6 | [2][4] |

Biological Activity and Therapeutic Potential

Recent studies have highlighted the potential of this compound as a therapeutic agent, particularly in the context of inflammatory diseases such as Crohn's disease.[5] Its mechanism of action involves the inhibition of the glycolytic pathway, a key metabolic process in rapidly proliferating cells, including inflammatory immune cells.[5][6]

Anti-Inflammatory Effects in Crohn's Disease

This compound has been shown to exert anti-inflammatory effects in a rat model of Crohn's disease by targeting and inhibiting the enzyme phosphoglycerate kinase 1 (PGK1).[5][6] PGK1 is a crucial enzyme in the glycolytic pathway, responsible for the conversion of 1,3-bisphosphoglycerate to 3-phosphoglycerate, a step that also generates ATP. By inhibiting PGK1, melezitose reduces the production of ATP and downstream metabolites, thereby mitigating the inflammatory response.[5]

Potential Prebiotic Activity

In addition to its anti-inflammatory properties, melezitose is suggested to have prebiotic effects by promoting the growth of beneficial gut bacteria.[7][8] Studies have shown that melezitose is fermented more slowly than other oligosaccharides, which may allow it to reach the distal colon and be utilized by beneficial bacteria residing there.[7]

Signaling Pathway: Melezitose Inhibition of the Glycolytic Pathway

The anti-inflammatory action of this compound in the context of Crohn's disease is linked to its direct inhibition of the glycolytic enzyme PGK1. This interference with cellular metabolism leads to a reduction in pro-inflammatory mediators.

Caption: Melezitose inhibits PGK1, a key enzyme in glycolysis, reducing ATP and pro-inflammatory cytokine production.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's anti-inflammatory effects.

In Vivo Model: TNBS-Induced Colitis in Rats

This protocol describes the induction of colitis in rats to mimic Crohn's disease, allowing for the evaluation of the therapeutic effects of this compound.

Materials:

-

Male Wistar rats (180-220 g)

-

2,4,6-trinitrobenzenesulfonic acid (TNBS)

-

Ethanol (50% v/v)

-

Polyethylene (B3416737) catheter

-

This compound

-

Vehicle (e.g., saline)

Procedure:

-

Fast rats for 24 hours with free access to water.

-

Anesthetize the rats lightly (e.g., with ether or isoflurane).

-

Gently insert a polyethylene catheter rectally to a depth of 8 cm.

-

Instill 0.25 mL of TNBS solution (e.g., 100 mg/kg dissolved in 50% ethanol) into the colon.[9] Control animals receive an equal volume of saline.

-

Keep the rats in a head-down position for a few minutes to prevent leakage of the instillate.[10][11]

-

Return the rats to their cages with free access to food and water.

-

Administer this compound or vehicle orally (gavage) daily for a specified period (e.g., 14 days) starting 24 hours after TNBS instillation.

-

Monitor the rats daily for body weight, stool consistency, and presence of blood in the stool.

-

At the end of the treatment period, euthanize the rats and collect colon tissue for macroscopic and microscopic analysis.

Histological Analysis:

-

Fix colon tissue samples in 10% neutral buffered formalin.

-

Embed the tissues in paraffin (B1166041) and section them (e.g., 5 µm thickness).

-

Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome for collagen deposition.

-

Evaluate the stained sections microscopically for inflammation, ulceration, and fibrosis.

In Vitro Model: LPS-Stimulated RAW264.7 Macrophages

This protocol details the use of a macrophage cell line to assess the anti-inflammatory effects of this compound in vitro.

Materials:

-

RAW264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

-

Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed the cells in 96-well plates at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.[12]

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).[13]

-

Collect the cell culture supernatants for cytokine analysis.

Cytokine Measurement by ELISA:

-

Coat a 96-well ELISA plate with the capture antibody for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.

-

Wash the plate and block non-specific binding sites.

-

Add the collected cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add the biotinylated detection antibody.

-

Wash the plate and add streptavidin-HRP.

-

Wash the plate and add a substrate solution (e.g., TMB).

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Calculate the cytokine concentrations in the samples based on the standard curve.

Logical Workflow for Investigating this compound

The following diagram illustrates the logical workflow for investigating the anti-inflammatory properties of this compound, from in vivo studies to in vitro mechanistic validation.

Caption: A workflow for studying Melezitose, from in vivo models to in vitro mechanistic analysis.

This technical guide provides a foundational understanding of this compound for its potential application in drug development. The detailed protocols and workflow diagrams serve as a practical resource for researchers aiming to explore its therapeutic benefits further.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C18H32O16 | CID 92817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. D-(+)-MELEZITOSE CAS#: 597-12-6 [m.chemicalbook.com]

- 5. Melezitose inhibited glycolytic pathway and enhances anti-Crohn's disease activity via binding to PGK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. CAS 597-12-6: this compound | CymitQuimica [cymitquimica.com]

- 9. Validation and optimization of experimental colitis induction in rats using 2, 4, 6-trinitrobenzene sulfonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 11. The TNBS-induced colitis animal model: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

The Sweet Alliance: A Technical Guide to the Role of Melezitose in Ant-Aphid Mutualism

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate mutualism between ants and aphids is a cornerstone of many terrestrial ecosystems, primarily mediated by the aphid-produced honeydew, a sugar-rich excretion. Central to this interaction is the trisaccharide melezitose, a sugar that often dictates the strength and stability of this symbiotic relationship. This technical guide provides an in-depth examination of the biological role of melezitose, consolidating quantitative data on its production and its influence on ant behavior. It further details the experimental protocols used to elucidate these dynamics and presents visual workflows and signaling pathways to offer a comprehensive understanding for researchers and professionals in related fields.

Introduction: The Ant-Aphid Symbiosis

Ant-aphid mutualism is a classic example of facultative symbiosis where ants protect aphids from predators and parasites in exchange for a consistent food source: honeydew.[1][2] This sugar-rich liquid is an excretion product from aphids feeding on plant phloem sap.[3] While phloem sap is rich in sugars, it is poor in amino acids, forcing aphids to process large volumes, leading to the production of honeydew. The composition of this honeydew is not merely a waste product; it is a finely tuned signaling and nutritional package. The trisaccharide melezitose, in particular, has been identified as a key mediator, profoundly influencing ant attendance and the overall dynamics of this interaction.[4][5] Some aphid species are known to produce honeydew with high concentrations of melezitose, which is highly attractive to tending ants.[6]

Melezitose: Production and Chemical Significance

Melezitose is a non-reducing trisaccharide composed of two glucose molecules and one fructose (B13574) molecule. Aphids synthesize melezitose in their gut from sucrose (B13894), the primary sugar in phloem sap.[7] This biosynthesis is believed to be a crucial osmoregulatory mechanism; by converting monosaccharides and disaccharides into a larger oligosaccharide, aphids can reduce the osmotic pressure in their haemolymph while feeding on the hyperosmotic phloem sap.[2][3]

The production of melezitose is not constant and can be influenced by several factors:

-

Aphid Species: Different aphid species produce vastly different amounts of melezitose. For instance, species like Metopeurum fuscoviride and many Cinara species are known for producing melezitose-rich honeydew, making them highly attractive to ants.[6][8] In contrast, species such as Macrosiphoniella tanacetaria produce honeydew with virtually no melezitose and are consequently less frequently tended by ants.[8]

-

Host Plant: The host plant on which the aphids feed can influence honeydew composition.

-

Environmental Conditions: Abiotic factors such as higher air temperatures and lower relative humidity have been shown to increase melezitose production, likely due to increased osmotic stress on the host plants.[7][9]

-

Ant Attendance: The presence of tending ants can significantly stimulate melezitose production. Studies have shown that ant-tended aphid colonies produce honeydew with a higher concentration of melezitose, suggesting a co-evolutionary feedback loop that reinforces the mutualism.[1][4] In some cases, ant attendance has been found to increase the production of melezitose by as much as 156%.[4]

Quantitative Data on Honeydew Production and Composition

The quantity and composition of honeydew are critical variables in ant-aphid mutualism. The concentration of melezitose is a determining factor in the level of ant attendance.

Table 1: Honeydew Production Rates and Sugar Concentration in Aphis fabae Subspecies

| Aphid Subspecies & Host Plant | Honeydew Production (µg per aphid per hour) | Total Sugar Concentration (µg per µl) | Dominant Sugar(s) | Melezitose Proportion (% of total sugars) | Reference |

| A. f. cirsiiacanthoides on Cirsium arvense | ~150 | Significantly Higher | Melezitose | ~80% | [8] |

| A. f. fabae on Evonymus europaeus (winter host) | ~135.5 | 27 - 42 | Melezitose, Trehalose, Glucose, Fructose | Lower (approx. equal to other sugars) | [8] |

| A. f. fabae on Vicia faba or Chenopodium album | Lower than on perennial hosts | 27 - 42 | Melezitose | High | [1][8] |

Table 2: Melezitose Proportion in Honeydew from Different Hemipteran Species

| Hemipteran Species | Host Tree | Relative Melezitose Production | Reference |

| Cinara piceae | Picea abies (Spruce) | Significantly Highest | [9] |

| Cinara pilicornis | Picea abies (Spruce) | High | [9] |

| Aphid species (general) | Abies alba (Fir) | Significantly Lower | [7][9] |

| Scale insect species | Picea abies (Spruce) | Significantly Lower | [7][9] |

Melezitose as a Behavioral Mediator in Ants

Melezitose is more than just a source of calories for ants; it is a powerful behavioral stimulant that solidifies the mutualistic pact.

-

Attraction and Feeding Stimulation: Many ant species show a strong preference for melezitose over other common sugars.[5][10] For the black garden ant, Lasius niger, the preference for honeydew sugars is ranked as follows: melezitose = sucrose = raffinose (B1225341) > glucose = fructose.[5] This preference ensures that ants are selectively drawn to the most rewarding aphid partners.

-

Recruitment and Trail Laying: Ingestion of melezitose is a key trigger for trail-laying and recruitment behavior in ant scouts.[5][6] While other sugars may be consumed, they do not necessarily elicit a recruitment response. Only melezitose, sucrose, and raffinose have been shown to trigger scouts of Lasius niger to lay pheromone trails, signaling a valuable and sustainable food source worthy of collective exploitation.[5] This suggests that melezitose acts as an "honest signal" of a high-quality, long-lasting resource.[5]

However, sugar preference is not universal among all ant species, highlighting the specificity of these interactions. While Myrmica rubra workers favor melezitose, Camponotus modoc prefers raffinose.[10] Furthermore, some Camponotus species in Australia have shown a preference for common sucrose over the aphid-specific melezitose.[10][11]

Table 3: Sugar Preferences in Various Ant Species

| Ant Species | Preferred Sugar(s) | Notes | Reference |

| Lasius niger | Melezitose, Sucrose, Raffinose | These sugars trigger both feeding and trail-laying. | [5][12] |

| Myrmica rubra | Melezitose (over raffinose), Sucrose | Shows a clear preference for sucrose over other disaccharides. | [10][13] |

| Camponotus modoc | Raffinose (over melezitose), Sucrose | Consumed fructose, raffinose, or sucrose equally in head-to-head tests. | [10] |

| Solenopsis invicta | Melezitose, Raffinose (over sucrose) | Prefers aphid-derived sugars. | [10][11] |

| Camponotus spp. (Australian) | Sucrose (over melezitose) | Prefers common plant-derived sugar. | [10][11] |

Experimental Protocols

Understanding the role of melezitose requires precise methodologies for both chemical analysis and behavioral assays.

Protocol for Honeydew Collection and Sugar Analysis

This protocol outlines a common method for analyzing the sugar composition of aphid honeydew.

-

Honeydew Collection:

-

Individual aphids are observed under a dissecting microscope.

-

As a honeydew droplet is excreted, it is collected using a microcapillary tube.

-

Alternatively, droplets can be collected from pre-washed leaves or aluminum foil placed beneath an aphid colony.

-

Samples are immediately stored on ice or frozen at -20°C to prevent degradation.

-

-

Sample Preparation:

-

Chromatographic Analysis:

-

Method: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a standard and highly sensitive method for sugar analysis.[7][15] Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry (MS) is also effective.[14]

-

Instrumentation: A system such as a Dionex ICS-5000 or similar, equipped with a gold working electrode and a suitable analytical column (e.g., CarboPac series).

-

Separation: An isocratic or gradient elution is performed using a sodium hydroxide (B78521) and sodium acetate (B1210297) mobile phase to separate the different sugars.

-

Quantification: Sugar concentrations are quantified by comparing the peak areas of the sample chromatogram to those of known standards (e.g., fructose, glucose, sucrose, melezitose) run in parallel to create a calibration curve.[9]

-

Protocol for Ant Feeding Preference Assay

This protocol describes a choice test to determine ant preferences for different sugar solutions.

-

Colony Maintenance:

-

Source ant colonies (e.g., Lasius niger) are maintained in a laboratory setting under controlled temperature and humidity.

-

Prior to the experiment, colonies are typically starved of carbohydrates for a set period (e.g., 48-72 hours) to ensure foraging motivation.

-

-

Experimental Arena Setup:

-

A foraging arena (e.g., a plastic container with fluon-coated sides to prevent escape) is connected to the ant nest.[16]

-

Multiple feeding stations are arranged randomly within the arena. Each station consists of a small, identical dispenser (e.g., a petri dish, cotton ball, or microcentrifuge tube with a cotton wick).[16]

-

-

Preparation of Sugar Solutions:

-

Solutions of different sugars (e.g., melezitose, sucrose, fructose, glucose) are prepared at equimolar concentrations (e.g., 1M) in distilled water to ensure the choice is based on sugar type and not concentration.

-

A control solution (distilled water) is also included.

-

-

Running the Assay:

-

The prepared sugar solutions are randomly assigned to the feeding stations.

-

Ants are allowed to enter the arena and forage freely.

-

The number of ants feeding at each station is counted at regular intervals (e.g., every 10-15 minutes) for a duration of 1-4 hours.[16]

-

-

Data Analysis:

-

The mean number of ants per observation period is calculated for each sugar solution.

-

Statistical tests (e.g., ANOVA followed by post-hoc tests) are used to determine if there are significant differences in ant preference among the tested sugars.

-

Visualizing Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of the complex processes involved in the melezitose-mediated mutualism.

Caption: Logical workflow of melezitose's role in ant-aphid mutualism.

Caption: Experimental workflow for honeydew sugar composition analysis.

Caption: Experimental workflow for an ant feeding preference assay.

Implications and Future Directions

A deep understanding of the role of melezitose has significant implications. For agricultural science, this knowledge can be leveraged for pest management. Disrupting the ant-aphid mutualism can make aphid populations more vulnerable to natural predators. This could be achieved by developing highly attractive baits with even greater appeal than melezitose-rich honeydew, luring ants away from aphids.[12] For drug development and biochemistry, the enzymes involved in aphid melezitose synthesis could be targets for novel and highly specific insecticides that disrupt aphid osmoregulation without harming other organisms. Further research into the specific gustatory receptors in ants that detect melezitose could pave the way for developing targeted attractants or repellents.[17]

Conclusion

Melezitose is not merely a component of aphid honeydew but a central molecule that actively shapes the ecological and evolutionary trajectory of ant-aphid mutualism. It functions as both a high-energy reward and a potent chemical signal that drives ant foraging, recruitment, and tending behaviors. The production of this key sugar is a dynamic process, influenced by the aphid's physiology, its genetic makeup, environmental pressures, and the very presence of its mutualistic ant partners. The detailed quantitative data and experimental frameworks presented here provide a foundation for future research aimed at dissecting this sweet alliance, with potential applications ranging from sustainable agriculture to the development of novel biochemical tools.

References

- 1. researchgate.net [researchgate.net]

- 2. hohpublica.uni-hohenheim.de [hohpublica.uni-hohenheim.de]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. eje.cz [eje.cz]

- 9. tandfonline.com [tandfonline.com]

- 10. All sugars ain't sweet: selection of particular mono-, di- and trisaccharides by western carpenter ants and European fire ants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Sugar and amino acid preference in the black garden ant Lasius niger (L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. par.nsf.gov [par.nsf.gov]

- 15. researchgate.net [researchgate.net]

- 16. Food preference and foraging activity of ants: Recommendations for field applications of low-toxicity baits - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Dietary diversity, sociality, and the evolution of ant gustation [frontiersin.org]

An In-depth Technical Guide to (+)-Melezitose (CAS Number: 597-12-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Melezitose, a non-reducing trisaccharide with the CAS number 597-12-6, is a carbohydrate of significant interest in various scientific fields. Composed of two glucose molecules and one fructose (B13574) molecule, it is most notably found in nature as a major component of honeydew, the sugary excretion of sap-sucking insects like aphids.[1][2][3] While it serves as a carbohydrate source for some organisms, it is also known to cause malnutrition in overwintering honey bees.[4] Recent research has highlighted its potential therapeutic applications, particularly its anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its known biological roles and associated signaling pathways.

Chemical and Physical Properties

This compound is a trisaccharide with the systematic name O-α-D-glucopyranosyl-(1→3)-β-D-fructofuranosyl-α-D-glucopyranoside.[5][6] Its structure consists of a sucrose (B13894) moiety to which a glucose molecule is attached. It exists as a white, crystalline solid and is soluble in water.[7][8]

| Property | Value | Reference(s) |

| CAS Number | 597-12-6 | [9][10][11] |

| Molecular Formula | C₁₈H₃₂O₁₆ | [7][9][11] |

| Molecular Weight | 504.44 g/mol | [5][9][11] |

| Melting Point | 153-154 °C (anhydrous) | [5][9] |

| Boiling Point | 745.00 °C (predicted) | [8] |

| Optical Rotation [α]D²⁰ | +88° (c=4 in water) | [5] |

| Solubility | Soluble in water, very sparingly soluble in alcohol. | [5][7] |

| Density | 1.6000 g/cm³ (predicted) | [8] |

| Physical Description | White crystalline powder. | [8][12] |

Natural Occurrence and Biosynthesis

This compound is predominantly found in honeydew excreted by various species of aphids and scale insects that feed on the phloem sap of plants.[1][3][7] It is also a constituent of certain types of honey, often referred to as "honeydew honey" or "cement honey" due to its tendency to crystallize.[3][5]

The biosynthesis of melezitose occurs in the gut of these insects through the enzymatic action of α-glucosidases on sucrose, a primary component of phloem sap.[13] This process involves the transfer of a glucose moiety from one sucrose molecule to another.

Experimental Protocols

Isolation and Purification of this compound from Honey

This protocol outlines a general procedure for the isolation and purification of this compound from honeydew honey using column chromatography.

Materials:

-

Honeydew honey rich in melezitose

-

Silica (B1680970) gel (60-120 mesh) for column chromatography

-

Solvents: n-hexane, ethyl acetate (B1210297), methanol (B129727) (HPLC grade)

-

Glass column

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Developing solvent for TLC (e.g., ethyl acetate:methanol:water, 8:2:1 v/v/v)

-

Visualizing agent for TLC (e.g., anisaldehyde-sulfuric acid reagent)

Procedure:

-

Sample Preparation: Dissolve a known amount of honeydew honey in a minimal amount of distilled water.

-

Column Packing: Prepare a silica gel slurry in n-hexane and pack it into a glass column.

-

Sample Loading: Adsorb the honey solution onto a small amount of silica gel and allow it to dry. Carefully load the dried sample onto the top of the packed column.

-

Elution: Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate and then methanol.

-

Fraction Collection: Collect fractions of the eluate in separate test tubes.

-

TLC Analysis: Monitor the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate and develop it in the appropriate solvent system. Visualize the spots using a suitable reagent and heating. Fractions containing a compound with an Rf value corresponding to a melezitose standard are pooled.

-

Purification and Concentration: Combine the melezitose-containing fractions and concentrate them using a rotary evaporator to obtain the purified this compound.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol describes the quantitative analysis of this compound in a sample, such as honey, using HPLC with a Refractive Index Detector (RID).

Instrumentation and Conditions:

-

HPLC System: Agilent 1200 series or equivalent with a Refractive Index Detector.

-

Column: Agilent Hi-Plex Ca, 7.7 × 300 mm, 8 µm.[3]

-

Mobile Phase: Pure water.[3]

-

Flow Rate: 0.6 mL/min.[3]

-

Column Temperature: 85 °C.[3]

-